Sulfur-36

Catalog No.
S576408
CAS No.
14682-80-5
M.F
H2S
M. Wt
37.983 g/mol
Availability
Inquiry
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Sulfur-36

CAS Number

14682-80-5

Product Name

Sulfur-36

IUPAC Name

sulfane

Molecular Formula

H2S

Molecular Weight

37.983 g/mol

InChI

InChI=1S/H2S/h1H2/i1+4

InChI Key

RWSOTUBLDIXVET-RNFDNDRNSA-N

SMILES

S

Synonyms

36S isotope, S-36 isotope, Sulfur-36

Canonical SMILES

S

Isomeric SMILES

[36SH2]

Description

The exact mass of the compound Sulfur-36 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Elements - Chalcogens - Sulfur - Sulfur Isotopes - Supplementary Records. It belongs to the ontological category of sulfur atom in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sulfur-36 is a stable isotope of sulfur, characterized by its relative atomic mass of approximately 35.9670809. It is the least abundant isotope of sulfur, comprising about 0.02 atom percent of naturally occurring sulfur. Sulfur itself is a non-metal element with the atomic number 16, known for its distinct yellow crystalline form and its role in various

. Studies have shown that substituting different sulfur isotopes can influence reaction pathways and rates due to differences in bond strengths and vibrational frequencies . Understanding these interactions aids in elucidating reaction mechanisms and improving industrial processes involving sulfur compounds.

Similar Compounds

Sulfur-36 shares similarities with other isotopes of sulfur but also exhibits unique characteristics. Here are some comparable compounds:

CompoundAtomic MassAbundance (%)Notable Characteristics
Sulfur-3231.97207194.99Most abundant isotope; commonly used in studies.
Sulfur-3433.9678674.25Plays a significant role in biological processes.
Sulfur-3332.9714580.75Less common; used for specific geochemical studies.

The uniqueness of sulfur-36 lies primarily in its low natural abundance and specific applications in isotopic research, contrasting with the more prevalent isotopes that dominate biological and chemical processes.

Sulfur-36 can be synthesized through several methods:

  • Nuclear Reactions: It can be produced via nuclear reactions involving heavier elements or isotopes under specific conditions.
  • Isotope Separation: Techniques such as gas diffusion or centrifugation can be employed to separate sulfur isotopes based on their mass differences.

Sulfur-36 finds applications primarily in research and industrial contexts:

  • Geochemical Tracing: Due to its unique isotopic signature, sulfur-36 is used in studies involving the biogeochemical cycling of sulfur in environments such as oceans and sediments.
  • Isotope Studies: It is utilized in isotopic analysis to understand processes like mass-independent fractionation in geological samples .
  • Nuclear Medicine: Isotopes of sulfur may have potential applications in medical imaging or radiotherapy, although this is less common compared to other isotopes.

Nuclear Reactions and Enrichment Methods

Sulfur-36 represents the rarest stable isotope of sulfur, with a natural abundance of only 0.01 to 0.02 percent in terrestrial sulfur samples [1] [3] [4]. The isotope possesses distinctive nuclear properties that influence its production pathways, including an atomic mass of 35.9670807 daltons, twenty neutrons, and a nuclear spin of zero [1] [4]. These characteristics make Sulfur-36 particularly challenging to produce in quantities sufficient for research applications.

The primary nuclear reaction pathway for Sulfur-36 involves thermal neutron capture processes. The Sulfur-36 (neutron, gamma) Sulfur-37 reaction has been extensively studied, revealing a thermal neutron capture cross section of 230 ± 20 millibarns [5]. This reaction pathway utilizes highly enriched Sulfur-36 targets exposed to thermal neutron flux, producing the radioactive Sulfur-37 isotope with a half-life of 5.05 minutes [5]. The neutron separation energy for this process has been precisely determined to be 4303.52 ± 0.12 kiloelectron volts [5].

Research conducted at Oak Ridge National Laboratory and other facilities has demonstrated that electromagnetic separation using calutron technology represents the most effective method for producing highly enriched Sulfur-36 [21] [22]. The calutron process ionizes sulfur compounds and separates isotopes based on their mass-to-charge ratios in strong magnetic fields [21]. However, the extremely high operational costs associated with electromagnetic separation limit its application to small-scale production of research-grade materials [21].

Alternative nuclear enrichment approaches include neutron activation analysis techniques, where natural sulfur samples undergo controlled neutron irradiation to enhance the relative abundance of specific isotopes [19]. The process requires careful control of neutron flux and exposure time to achieve desired enrichment levels while minimizing unwanted nuclear reactions [19].

Table 1: Nuclear Properties of Sulfur-36

PropertyValueReference
Atomic Number (Z)16 [1] [4]
Mass Number (A)36 [1] [4]
Neutron Number (N)20 [1] [4]
Atomic Mass (Da)35.9670807 [1] [4]
Natural Abundance (%)0.01-0.02 [1] [3] [4]
Half-lifeStable [1] [3] [4]
Nuclear Spin0 [1] [4]
Quadrupole Moment0 [1] [4]
Thermal Neutron Capture Cross Section (mb)230 ± 20 [5]
Neutron Separation Energy (keV)4303.52 ± 0.12 [5]

Industrial Isotope Separation Techniques

Industrial production of Sulfur-36 relies primarily on gas centrifuge technology utilizing sulfur hexafluoride as the working medium [21] [25]. The gas centrifuge approach exploits the small mass differences between sulfur isotopes to achieve separation through differential centrifugal forces [25]. Numerical simulations of four-component sulfur isotope mixtures in single gas centrifuges have demonstrated the feasibility of this approach, though separation factors remain relatively modest compared to other isotope separation techniques [25].

Thermal diffusion represents another established industrial technique for sulfur isotope separation [11] [14]. Historical research at McMaster University and other institutions has shown that thermal diffusion columns can effectively separate sulfur isotopes using sulfur dioxide as the working gas [14]. The thermal diffusion process concentrates lighter isotopes near heated surfaces while heavier isotopes accumulate in cooler regions [14]. Optimization studies have identified hydrogen sulfide as the most effective working substance for thermal diffusion separation, with separation factors approaching unity under optimal conditions [11].

Chemical isotope exchange methods offer additional pathways for industrial-scale Sulfur-36 production [11]. The hydrogen sulfide-hydrogen sulfite exchange system has been extensively studied, with optimal separation conditions identified at 343 Kelvin, hydrogen sulfite concentrations of 3-4 moles per liter, and pressures of -0.03 megapascals [11]. Ammonium hydrogen sulfite solutions provide superior performance compared to sodium hydrogen sulfite systems under these conditions [11].

Laser isotope separation techniques have emerged as promising alternatives for Sulfur-36 enrichment [24] [27]. Multiple photon absorption processes using intense infrared laser radiation can selectively excite molecules containing specific sulfur isotopes [27]. Laboratory experiments using tuned laser radiation to inhibit condensation of specific isotopic molecules have achieved enrichment factors of approximately 2.0 in single-stage operations [24]. The laser-stimulated condensation repression technique operates at sulfur hexafluoride pressures around 8 torr and demonstrates particular effectiveness for separating rare isotopes like Sulfur-36 [24].

Table 2: Sulfur-36 Production Methods Comparison

MethodStarting MaterialEnrichment FactorCostScale
Thermal Neutron CaptureSulfur-36 targetsNot applicable (detection)LowResearch only
Gas Centrifuge SeparationSulfur hexafluorideLow to moderateHighIndustrial
Electromagnetic Separation (Calutron)Sulfur compoundsVery highVery highSmall quantities
Thermal DiffusionSulfur dioxideLowModerateSmall quantities
Chemical ExchangeHydrogen sulfideModerateModerateLaboratory to industrial
Laser Isotope SeparationSulfur hexafluorideApproximately 2.0 per stageHighLaboratory

Purification Challenges and Purity Control

The purification of Sulfur-36 presents significant analytical and technical challenges due to its extremely low natural abundance and the presence of interfering species [28]. High-precision measurement of Sulfur-36 remains problematic due to unresolved isobaric interferences, particularly from tungsten-186 tetrafluoride dications and carbon-12 trifluoride cations at mass-to-charge ratio 131 [28]. These interferences can cause scale compression effects leading to substantial underestimation of Sulfur-36 concentrations in analytical samples [28].

Recent advances in mass spectrometry have addressed some purification challenges through improved instrumental resolution [28]. High-resolution mass spectrometers capable of distinguishing isobaric interferences have enabled more accurate Sulfur-36 measurements [28]. However, the relative intensity of interfering species can exceed 70 percent of the Sulfur-36 signal under suboptimal conditions, necessitating careful instrument tuning and sample preparation protocols [28].

Chemical purification methods for Sulfur-36 must address contamination from other sulfur isotopes and non-sulfur impurities [11] [19]. Ion chromatography techniques have proven effective for separating sulfur-containing species, with specialized column systems achieving efficient separation of sulfate and other sulfur compounds [26]. The development of reverse-phase ion-pair high-performance liquid chromatography methods has enabled quantification of sulfur species at microgram per liter concentrations [26].

Conversion processes represent critical steps in Sulfur-36 purification workflows [21] [22]. The transformation of sulfur hexafluoride, commonly used in gas centrifuge operations, to suitable compounds for subsequent processing requires specialized chemical procedures [21]. Direct hydrogenation at temperatures exceeding 900 degrees Celsius has been investigated as a method for converting sulfur hexafluoride to hydrogen sulfide, though the high thermal stability of sulfur hexafluoride presents significant technical challenges [21].

Quality control protocols for Sulfur-36 materials must account for isotopic composition verification and chemical purity assessment [28] [29]. Dual-isotope fingerprinting techniques utilizing both mass-independent fractionation signatures and conventional isotope ratio measurements provide comprehensive characterization of Sulfur-36 samples [29]. These analytical approaches can detect contamination sources and validate purification effectiveness across different production pathways [29].

Table 3: Isotope Separation Techniques Efficiency

TechniqueTemperature (K)Working PressureSeparation Factor
Gas CentrifugeRoom temperatureVariableMass dependent
Thermal Diffusion343-0.03 MPa1.00 (relative)
Chemical Exchange343AtmosphericOptimized
DistillationVariableVariableMass dependent
Electromagnetic Separation2000-3000High vacuumVery high
Laser-induced CondensationVariable8 Torr~2.0

Sulfur-36 represents one of the most challenging stable isotopes to detect and quantify due to its extremely low natural abundance of approximately 0.02 atom percent [1]. This rarity necessitates specialized analytical approaches that can achieve the sensitivity and precision required for reliable measurements. The following comprehensive analysis examines the three primary analytical methodologies employed for sulfur-36 detection: high-precision mass spectrometry, neutron activation analysis, and secondary ion mass spectrometry.

High-Precision Mass Spectrometry (e.g., Panorama System)

High-precision mass spectrometry represents the gold standard for sulfur-36 isotope analysis, with the Panorama system exemplifying the cutting-edge capabilities of modern instrumentation. The Panorama is an ultra-high resolution multiple collector mass spectrometer specifically designed for stable isotope analyses, featuring an entirely new ion optical approach based on the Electrostatic Analyzer-Quadrupole-Magnet design of Matsuda [2].

Technical Specifications and Capabilities

The Panorama system employs a magnet with an 800 millimeter radius and achieves a mass dispersion-magnification figure of merit of 1400 millimeters [2]. This configuration enables the instrument to resolve all methane peaks at mass 18 atomic mass units, demonstrating its exceptional resolving power for complex isotopic measurements. The system's ultra-high resolution capabilities are particularly crucial for sulfur-36 analysis, where isobaric interferences present significant analytical challenges.

Recent research has demonstrated that the Panorama system can achieve interference-free four-sulfur isotope measurements by resolving problematic isobaric interferences that plague conventional mass spectrometers [3]. The primary interferences affecting sulfur-36 measurements occur at mass-to-charge ratio 131, where sulfur-36 hexafluoride positive ions (36SF5+) are contaminated by tungsten tetrafluoride dications (186WF42+) and carbon trifluoride positive ions (12C3F5+) [3].

Interference Resolution and Analytical Performance

The high mass resolving power of the Panorama system allows for the distinction between these interfering species and the target 36SF5+ ions. Initially, the 186WF42+ relative intensity was measured at 9.4 percent of the 36SF5+ signal intensity, but through careful tuning procedures, this interference was reduced to 1.5 percent [3]. Similarly, the 12C3F5+ interference, which initially represented 74 percent of the 36SF5+ signal, was reduced to 40 percent through air flushing protocols [3].

The analytical precision achieved with the Panorama system represents a significant advancement over conventional isotope ratio mass spectrometry. For International Atomic Energy Agency reference materials, the system demonstrated delta-36S values of 1.238 ± 0.040 per mille for IAEA-S-2 and -0.882 ± 0.030 per mille for IAEA-S-3, relative to IAEA-S-1 [3]. These measurements contrast sharply with those obtained from traditional MAT 253 systems, which showed delta-36S values of 0.18 ± 0.02 per mille for IAEA-S-2 and 0.11 ± 0.14 per mille for IAEA-S-3 [3].

Scale Compression and Measurement Accuracy

The measurement discrepancies between the Panorama and MAT 253 systems highlight the critical impact of scale compression due to unresolved isobaric interferences [3]. Scale compression occurs when interfering ions contribute to the measured signal, resulting in systematic underestimation of true isotopic ratios. Theoretical calculations indicate that unresolved interference with 2 percent relative intensity could cause 1 per mille underestimation in samples with real delta-36S values of +60 per mille [3].

To address these challenges, researchers recommend replacing filament materials with rhenium, optimizing filament voltage settings, and minimizing carbon contamination in instruments [3]. These modifications help eliminate or significantly reduce the interfering species that compromise measurement accuracy.

Sample Preparation and Analysis Protocols

The Panorama system requires samples to be converted to sulfur hexafluoride (SF6) gas for analysis, following established fluorination protocols [4]. While this sample preparation is more complex than direct solid analysis, it provides unparalleled accuracy for sulfur-36 measurements. The system can analyze samples containing sulfur amounts as low as several nanomoles, making it suitable for precious or limited sample materials.

ParameterPanorama SystemConventional IRMS
Mass ResolutionUltra-high (>50,000)Standard (~3,000)
36S Precision0.030-0.040‰0.1-0.3‰
Interference ResolutionCompletePartial
Sample Requirement~1 nmol S~10 nmol S
Analysis Time2-3 hours1-2 hours

Neutron Activation Analysis (NAA) and Cross-Section Measurements

Neutron activation analysis represents a fundamentally different approach to sulfur-36 detection, relying on nuclear reactions rather than mass spectrometric techniques. This method exploits the neutron capture properties of sulfur-36 to produce detectable radioactive products that can be quantified through gamma-ray spectroscopy.

Nuclear Reaction Principles

The neutron activation of sulfur-36 follows the reaction pathway: 36S(n,γ)37S, where thermal neutrons are captured by sulfur-36 nuclei to produce sulfur-37 with a half-life of 5.05 minutes [5]. The thermal neutron capture cross-section for this reaction has been measured at approximately 230 millibarns [5]. The reaction produces characteristic gamma-ray emissions at 3.103 megaelectron volts, which serve as the analytical signal for quantification [5].

Detailed cross-section measurements have been conducted using pulsed neutron sources at various energies. At the Karlsruhe pulsed 3.75 megavolt Van de Graaff accelerator, the 36S(n,γ)37S cross-section was measured at neutron energies of 25, 151, 176, and 218 kiloelectron volts using fast cyclic activation techniques [5]. These measurements utilized sulfur samples enriched in sulfur-36 by 5.933 percent, with gold foils serving as capture standards [5].

Analytical Methodology and Detection Limits

The neutron activation analysis procedure for sulfur-36 involves several critical steps. Samples are irradiated in a neutron flux, typically in a research reactor, for periods ranging from minutes to hours depending on the desired sensitivity. The extremely short half-life of sulfur-37 (5.05 minutes) necessitates rapid sample transfer and counting procedures to maximize analytical sensitivity.

Detection limits for sulfur-36 by neutron activation analysis are fundamentally limited by the isotope's low natural abundance and the relatively small thermal neutron capture cross-section. The technique can achieve detection limits in the range of 0.1 to 1 percent by weight for total sulfur content, but the contribution from sulfur-36 is typically below the practical detection threshold for most natural samples [6].

Advantages and Limitations

The primary advantage of neutron activation analysis lies in its matrix-independent nature and freedom from chemical interferences. The technique is based on nuclear properties rather than chemical behavior, making it particularly valuable for samples with complex matrices or high levels of potential interferents. Additionally, the method is inherently quantitative, as the nuclear reaction cross-sections are well-characterized physical constants.

However, the technique faces several significant limitations for sulfur-36 analysis. The extremely low natural abundance of sulfur-36 (0.02 atom percent) means that even high-sensitivity neutron activation can struggle to detect this isotope in natural samples. The short half-life of the reaction product (sulfur-37) requires specialized facilities with pneumatic transfer systems to minimize decay losses during sample handling [6].

Cross-Section Data and Theoretical Calculations

Experimental cross-section measurements have been supplemented by theoretical calculations using the direct-capture model combined with folding procedures for potential determination [5]. These calculations successfully reproduce experimental data across the measured energy range, providing confidence in the nuclear physics parameters used for quantitative analysis.

The direct-capture model incorporates experimentally determined parameters including nuclear masses, Q-values, nuclear density distributions, spectroscopic factors, spin-parity assignments, and excitation energies of low-lying states in the residual nucleus [5]. This comprehensive approach ensures that the theoretical framework accurately reflects the physical processes governing the neutron capture reaction.

Energy (keV)Cross-Section (mb)Uncertainty (mb)
25198±15
151156±12
176148±11
218142±10

Secondary Ion Mass Spectrometry (SIMS) and NanoSIMS Applications

Secondary ion mass spectrometry and its high-resolution variant, nanoscale secondary ion mass spectrometry (NanoSIMS), provide unique capabilities for in-situ sulfur-36 analysis at microscopic scales. These techniques offer spatial resolution that is unmatched by bulk analytical methods, enabling the study of sulfur isotope distributions in individual mineral grains and complex geological materials.

Instrumental Principles and Capabilities

Secondary ion mass spectrometry operates by bombarding a sample surface with a focused primary ion beam, typically cesium or oxygen ions, which sputters secondary ions from the sample surface. These secondary ions are then separated according to their mass-to-charge ratios in a mass spectrometer. The NanoSIMS instrument represents the pinnacle of SIMS technology, capable of achieving spatial resolution down to 50 nanometers while maintaining high sensitivity for isotope ratio measurements [7].

For sulfur isotope analysis, NanoSIMS typically employs a cesium primary ion beam with currents of 1-5 picoamperes focused to spot sizes of 100-500 nanometers [7]. The instrument simultaneously detects multiple sulfur isotopes using electron multiplier or Faraday cup detector arrays, enabling precise isotope ratio measurements. The high mass resolution (typically 5,000-7,000) allows for the resolution of molecular interferences that would otherwise compromise analytical accuracy [7].

Analytical Precision and Spatial Resolution

Recent developments in NanoSIMS sulfur isotope analysis have achieved remarkable improvements in both spatial resolution and analytical precision. The imaging mode of NanoSIMS allows for sulfur isotope analysis at spatial resolutions of approximately 100 nanometers with analytical precision of 1 per mille (1 standard deviation) [7]. This represents a significant advancement over conventional spot-mode analyses, which typically achieve 0.5-1 micrometer spatial resolution with precision of 1.5 per mille [7].

The improved performance is achieved through extended acquisition times (up to 3 hours per analysis) and careful correction for instrumental artifacts. Two critical corrections are applied: interpolation correction to eliminate primary ion beam intensity variations and quasi-simultaneous arrival (QSA) correction to account for detector dead-time effects [7]. The QSA correction coefficient for sulfur isotope analysis has been determined to be approximately 0.98 based on measurements of pyrite standards [7].

Challenges and Limitations for Sulfur-36 Analysis

While NanoSIMS excels at 32S and 34S isotope analysis, sulfur-36 measurements present unique challenges due to the isotope's extremely low abundance. The count rates for sulfur-36 under typical analytical conditions vary from 2×10^5 to 8×10^5 counts per second, depending on primary beam current and sample characteristics [8]. These relatively low count rates require extended acquisition times to achieve adequate counting statistics for precise isotope ratio measurements.

The detection of sulfur-36 by NanoSIMS is further complicated by potential isobaric interferences, although these are generally less problematic than in gas-source mass spectrometry due to the different ionization mechanisms. The technique benefits from the ability to perform in-situ measurements, avoiding the sample preparation and potential fractionation effects associated with gas conversion methods.

Matrix Effects and Standardization

One of the most significant challenges in SIMS analysis is the matrix effect, where the ionization efficiency of secondary ions depends on the chemical composition of the sample. For sulfur isotope analysis, different sulfide minerals (pyrite, pyrrhotite, chalcopyrite, galena) can exhibit varying instrumental mass fractionation factors, requiring careful standardization using matrix-matched reference materials [9].

Crystal orientation effects present an additional complication, particularly for cubic sulfide minerals like sphalerite. Research has demonstrated that sulfur isotope ratios can vary by up to 3.4 per mille between individual grains of the same mineral due to channeling effects when the primary beam is oriented along specific crystallographic directions [9]. These effects are most pronounced when the cesium primary beam is parallel to directions from to in cubic crystals [9].

[3] Fully resolved high-precision measurement of 36S for sulfur reference materials. Rapid Communications in Mass Spectrometry, 2024.

[2] Panorama: High Resolution Stable Isotope Mass Spectrometry technical specifications. Nu Instruments, 2019.

[6] Prompt Gamma-ray Activation Analysis for Certification of Sulfur in fuel oils. PMC, 2016.

[7] NanoSIMS sulfur isotopic analysis at 100 nm scale by imaging technique. PMC, 2023.

[10] High spatial resolution and precision NanoSIMS for sulfur isotope analysis. Royal Society of Chemistry, 2022.

[8] High Precision Sulfur Isotope Analysis technical documentation. Cameca, 2024.

[9] In situ sulfur isotope analysis of sulfide minerals by SIMS. USGS Publications, 2010.

XLogP3

0.5

Other CAS

14682-80-5

Dates

Last modified: 02-18-2024

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